

# Spectroscopic Analysis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

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## Introduction

**1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** is a heterocyclic aromatic compound with the molecular formula  $C_{11}H_8N_2O_3$ .<sup>[1][2]</sup> This molecule incorporates a pyrrole-2-carbaldehyde moiety attached to a 2-nitrophenyl group via a nitrogen atom. Compounds of this class are significant as intermediates in the synthesis of more complex molecules, including pharmacologically active agents.<sup>[3]</sup> A thorough structural elucidation using spectroscopic methods is crucial for confirming its identity and purity. This guide provides an in-depth analysis of the  $^1H$  and  $^{13}C$  Nuclear Magnetic Resonance (NMR) spectra of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**, intended for researchers, chemists, and professionals in the field of drug development.

## Chemical Structure

The structural confirmation of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** relies on the precise assignment of proton and carbon signals in its NMR spectra. The numbering convention used for the assignments in this guide is illustrated below:

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## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment within the molecule. The spectrum was recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.<sup>[4]</sup> The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: <sup>1</sup>H NMR Data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.48	Singlet (s)	-	1H	H-6 (Aldehyde)
8.11	Doublet (d)	7.8	1H	H-3'
7.69	Triplet (t)	7.5	1H	H-5'
7.60	Triplet (t)	7.7	1H	H-4'
7.40	Doublet (d)	7.8	1H	H-6'
7.12	Doublet (d)	2.3	1H	H-5
7.00	Singlet (s)	-	1H	H-3
6.48 (avg.)	Multiplet (m)	-	1H	H-4

Data sourced from Royal Society of Chemistry Supporting Information.<sup>[4]</sup>

### Spectral Interpretation:

- Aldehyde Proton (H-6): The most deshielded proton appears at 9.48 ppm as a sharp singlet, characteristic of an aldehyde proton.
- Nitrophenyl Protons (H-3', H-4', H-5', H-6'): The four protons on the nitrophenyl ring appear in the aromatic region between 7.40 and 8.11 ppm. The strong electron-withdrawing effect of the adjacent nitro group significantly deshields H-3', causing it to resonate at 8.11 ppm. The signals at 7.69 and 7.60 ppm appear as triplets, consistent with H-5' and H-4', respectively, each being coupled to two neighboring protons. The doublet at 7.40 ppm is assigned to H-6'.
- Pyrrole Protons (H-3, H-4, H-5): The protons on the pyrrole ring are observed between 6.48 and 7.12 ppm. H-5 resonates as a doublet at 7.12 ppm. The signal for H-3 appears at 7.00 ppm, and the most shielded pyrrole proton, H-4, is found as a multiplet around 6.48 ppm.<sup>[4]</sup>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum, recorded at 126 MHz in CDCl<sub>3</sub>, provides information on the carbon skeleton of the molecule.<sup>[4]</sup>

Table 2: <sup>13</sup>C NMR Data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
178.8	C-6 (Aldehyde C=O)
145.9	C-2'
133.7	C-1'
133.6	C-4'
132.7	C-2
131.2	C-6'
129.8	C-5'
129.6	C-3
125.3	C-5
124.9	C-3'
111.7	C-4

Data sourced from Royal Society of Chemistry Supporting Information.[4]

#### Spectral Interpretation:

- Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded, appearing at 178.8 ppm.
- Aromatic Carbons: The carbon attached to the nitro group (C-2') is significantly deshielded and appears at 145.9 ppm. The remaining carbons of the phenyl and pyrrole rings resonate between 111.7 and 133.7 ppm. The assignments are based on substituent effects and typical chemical shift ranges for these heterocyclic and aromatic systems. The C-4 of the pyrrole ring is the most shielded carbon at 111.7 ppm.[4]

## Experimental Protocols

The following provides a representative methodology for acquiring the NMR spectra of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

#### Sample Preparation:

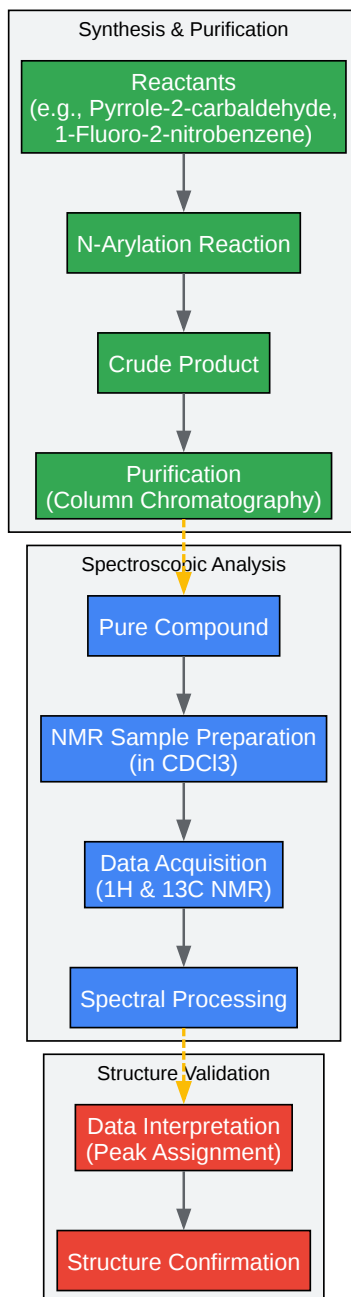
- Approximately 5-10 mg of the purified solid compound is dissolved in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.<sup>[5]</sup>
- A small amount of tetramethylsilane (TMS) may be added to serve as an internal standard for referencing the chemical shifts to 0.00 ppm.<sup>[5]</sup>

#### Instrumentation and Data Acquisition:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance).<sup>[4]</sup><sup>[6]</sup>
- For  $^1\text{H}$  NMR, standard acquisition parameters are used.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is utilized to obtain a spectrum with singlets for each unique carbon atom.
- The spectra are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.<sup>[5]</sup>

## Workflow for Spectroscopic Characterization

The logical process for the synthesis and structural confirmation of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** is outlined in the following workflow diagram.



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Caption: Workflow for the synthesis, purification, and structural elucidation of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

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## References

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